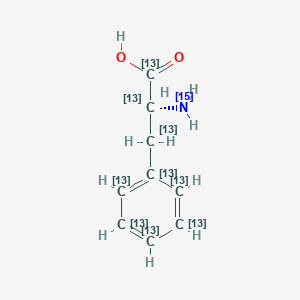
4-(4-Bromomethyl-phenyl)-thiazole
Übersicht
Beschreibung
“4-(4-Bromomethyl-phenyl)-thiazole” is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The “4-Bromomethyl-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a bromomethyl group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions such as Friedel Crafts acylation and nitration .Wissenschaftliche Forschungsanwendungen
Catalytic Arylation
4-(4-Bromomethyl-phenyl)-thiazole derivatives have been utilized in the palladium-catalyzed direct arylation of thiazoles. These compounds can undergo efficient arylation with aryl bromides, indicating their potential in creating complex thiazole-based structures useful in various chemical syntheses (Yokooji et al., 2003).
Chemical Synthesis and Reactions
This compound has been employed in the generation of other complex molecules. For instance, it was used in the synthesis of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole, which was then trapped with various dienophiles to form different derivatives (Al Hariri et al., 1997).
Antimicrobial Activity
Thiazole derivatives, including those related to this compound, have shown significant antimicrobial activity. These compounds have been tested against various bacteria, including gram-positive and gram-negative strains, demonstrating their potential as antibacterial agents (Tay et al., 2022).
Corrosion Inhibition
Thiazole derivatives have been studied for their potential in inhibiting mild steel corrosion in acidic media. This suggests the applicability of such compounds, including those related to this compound, in protecting metals from corrosion, which is crucial in various industrial applications (Chaitra et al., 2016).
Anticancer Activity
Compounds derived from this compound have shown potential in anticancer applications. Various derivatives have been synthesized and tested for cytotoxic activities, indicating their potential use in cancer therapy (Hussein & Al-lami, 2022).
Structural Analysis and Modification
This compound and its derivatives have been the subject of structural analysis, including hydrogen-bonding networks. Understanding their molecular structure is crucial for their application in various chemical and pharmaceutical industries (Lynch et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-[4-(bromomethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFEKSKVCMICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





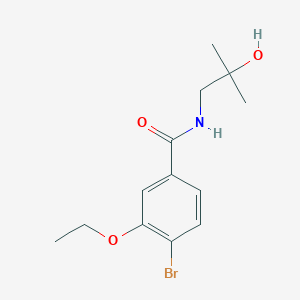
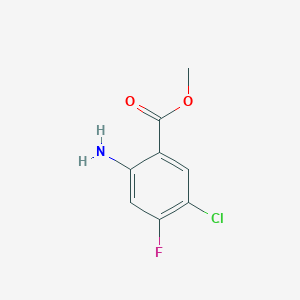
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

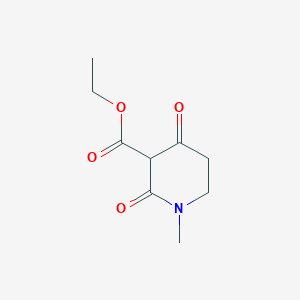

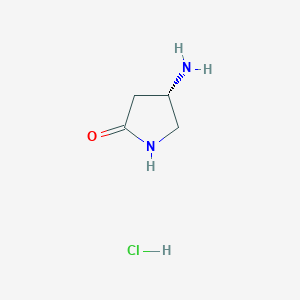
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)
